REACTION_CXSMILES
|
[CH:1](OCC)(OCC)OCC.[NH2:11][C:12]1[C:17]([SH:18])=[N:16][C:15]([Cl:19])=[C:14]([Cl:20])[N:13]=1>>[Cl:20][C:14]1[N:13]=[C:12]2[N:11]=[CH:1][S:18][C:17]2=[N:16][C:15]=1[Cl:19]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(OCC)(OCC)OCC
|
Name
|
2-amino-5,6-dichloro-3-mercaptopyrazine
|
Quantity
|
9.8 g
|
Type
|
reactant
|
Smiles
|
NC1=NC(=C(N=C1S)Cl)Cl
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The whole was heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 20 hours
|
Duration
|
20 h
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
washed with petroleum-ether
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
to give 7.7 g
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(N=C2C(=N1)N=CS2)Cl
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 75% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |